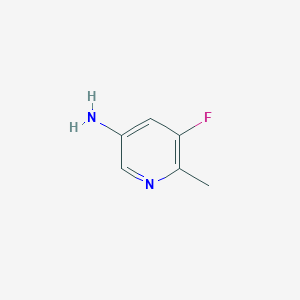

5-Fluoro-6-methylpyridin-3-amine

Description

Contextualization within Fluorinated Aminopyridine Chemistry

The strategic incorporation of fluorine into organic molecules is a widely recognized and powerful tool in medicinal chemistry. google.com The presence of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, membrane permeability, pKa, and binding affinity to biological targets. google.com Fluorine's high electronegativity and small atomic size allow it to serve as a bioisostere for a hydrogen atom, yet it can introduce significant electronic changes to a molecule. mdpi.com

Within the aminopyridine class, fluorination is a key strategy for modulating biological activity. The introduction of fluorine can enhance resistance to metabolic degradation, a crucial factor in drug design. nih.gov For instance, fluorinated compounds are known to have enhanced stability and can exhibit improved binding to receptors. chemicalbook.com The combination of a fluorine atom and a methyl group on the pyridine (B92270) ring, as seen in 5-Fluoro-6-methylpyridin-3-amine, represents a deliberate design choice to fine-tune the molecule's properties for specific applications, such as improving pharmacokinetic profiles or optimizing interactions within the binding pocket of a target protein. nih.gov

Significance of Pyridine Scaffolds in Modern Chemical Research

The pyridine ring is a fundamental heterocyclic scaffold that occupies a privileged position in the landscape of chemical and pharmaceutical research. As a nitrogen-bearing heterocycle, it is a ubiquitous component found in a vast array of natural products, including alkaloids and vitamins, as well as in thousands of synthetic drug molecules. nih.gov The inclusion of the nitrogen atom in the aromatic ring makes pyridine and its derivatives generally more water-soluble compared to their carbocyclic analogs, which is a beneficial property for pharmaceutical candidates. nih.gov

Pyridine scaffolds are considered "privileged structures" because they can bind to a wide variety of biological targets with high affinity. This versatility has led to their incorporation into drugs approved by the FDA for a diverse range of diseases. buyersguidechem.com Beyond pharmaceuticals, pyridine derivatives are essential in agrochemicals and serve as important ligands in organometallic chemistry and catalysis. nih.gov The ability of the pyridine ring to engage in various chemical reactions, including nucleophilic and electrophilic substitutions, makes it a versatile platform for the construction of complex molecules. nih.gov

Overview of Research Areas for this compound

While detailed research on this compound itself is emerging, its primary role is as a specialized chemical intermediate in the synthesis of more complex molecules. A significant area of application is in the development of novel therapeutic agents, particularly antimalarials.

Research documented in patent literature demonstrates the use of closely related isomers, such as 2-amino-5-fluoro-4-substituted-6-methylpyridines, as key intermediates in the synthesis of triaminopyrimidine compounds. google.com These compounds have been specifically designed and investigated for their potential to treat or prevent malaria, a disease caused by Plasmodium parasites. google.comnih.gov The patent for these triaminopyrimidine derivatives highlights their function in inhibiting parasite growth, underscoring the importance of the substituted fluoromethylpyridine moiety in the construction of these potential antimalarial drugs. google.com The specific substitution pattern is crucial for achieving the desired biological activity and pharmacological properties of the final complex molecule.

Properties

IUPAC Name |

5-fluoro-6-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZLQXAWTJBZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301760 | |

| Record name | 5-Fluoro-6-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211542-12-9 | |

| Record name | 5-Fluoro-6-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211542-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Fluoro 6 Methylpyridin 3 Amine

Advanced Synthetic Techniques and Process Optimization

The quest for more efficient, rapid, and selective chemical transformations has led to the development of several advanced synthetic techniques. These methods offer significant advantages over traditional batch processing, particularly in the synthesis of complex heterocyclic molecules like 5-Fluoro-6-methylpyridin-3-amine.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. nih.gov For the synthesis of this compound, a potential microwave-assisted approach could involve the amination of a suitable precursor, such as 3,5-difluoro-2-methylpyridine (B13041159) or a related halo-pyridine.

A general example of microwave-assisted amination of an aryl halide, which can be extrapolated to the synthesis of the target compound, demonstrates the efficiency of this technique. nih.gov While specific data for the direct microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the synthesis of other aminopyridines highlights the potential. For instance, the microwave-assisted acylation of aminopyridines has been shown to be highly efficient. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Pyridine Derivatives nih.gov

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 6-9 hours | 71-88 |

| Microwave Irradiation | 2-7 minutes | 82-94 |

This data for analogous pyridine syntheses strongly suggests that a microwave-assisted protocol for producing this compound would offer significant benefits in terms of speed and efficiency.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and scalability. mdpi.commdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This can lead to higher yields and purities, as well as the ability to safely handle hazardous intermediates. organic-chemistry.org

For the synthesis of this compound, a continuous flow process could be envisioned for several key steps. For example, the amination of a halogenated precursor could be performed in a flow reactor. researchgate.net The use of a packed-bed microreactor with a suitable catalyst could further enhance the efficiency of such a transformation. organic-chemistry.org While a specific flow synthesis for this compound is not detailed in the literature, the successful flow synthesis of other active pharmaceutical ingredients (APIs) and their intermediates demonstrates the viability of this approach for complex heterocyclic systems. mdpi.commdpi.com The synthesis of various pyridine N-oxides has been achieved with high yields and efficiency using a continuous flow microreactor. organic-chemistry.org

Photochemical Synthesis Approaches

Photochemical reactions utilize light to initiate chemical transformations, often enabling unique reactivity that is not accessible through thermal methods. nih.govnih.govchemrxiv.org Recent advancements in photoredox catalysis have expanded the scope of photochemical synthesis, including the functionalization of pyridines. acs.org A promising photochemical approach for the synthesis of this compound would be the direct C-H amination at the C3 position of a suitable pyridine precursor. nih.govnih.govchemrxiv.org

Research has demonstrated the feasibility of photochemical C3-amination of pyridines via the formation of Zincke imine intermediates, which then react with an amidyl radical. nih.govnih.govchemrxiv.org This method offers a mild and highly regioselective pathway to introduce an amino group at the C3 position. While this specific methodology has not been explicitly reported for this compound, its successful application to a range of other pyridines suggests its potential applicability. nih.govnih.govchemrxiv.org

Catalytic Methodologies for Bond Formation

Catalytic methods are central to modern organic synthesis, enabling the efficient and selective formation of chemical bonds. For the synthesis of this compound, catalytic reactions are crucial for constructing the key C-N and C-F bonds. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. nih.gov This reaction could be applied to a precursor like 3-bromo-5-fluoro-2-methylpyridine (B577428) to introduce the amine group.

The synthesis of related 2-aminopyridine (B139424) derivatives has been successfully achieved using palladium catalysis. nih.gov While the direct catalytic amination at the 3-position can be more challenging, the development of specialized ligands and reaction conditions continues to expand the scope of these transformations.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly important in the synthesis of fine chemicals and pharmaceuticals.

Atom Economy and Waste Reduction

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. High atom economy is a key goal of green chemistry. In the context of synthesizing this compound, choosing synthetic routes that maximize atom economy is crucial. For example, C-H activation and amination reactions are highly atom-economical as they avoid the need for pre-functionalized substrates and the generation of stoichiometric byproducts.

Waste reduction is another critical aspect of green chemistry. The use of catalytic processes, as opposed to stoichiometric reagents, significantly reduces waste. Current time information in Bangalore, IN. Furthermore, the implementation of continuous flow processes can minimize waste by improving yields and reducing the need for purification steps. mdpi.com The use of greener solvents and the potential for catalyst recycling also contribute to a more sustainable synthetic process.

Use of Benign Solvents and Reagents

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridines to minimize environmental impact. nih.gov This involves the use of less hazardous solvents and reagents, reducing reaction times, and improving energy efficiency.

For the synthesis of pyridine derivatives, a shift from traditional volatile organic solvents (VOCs) to more benign alternatives is a key focus. Ethanol (B145695) and water are often excellent choices. For instance, multicomponent reactions for pyridine synthesis have been successfully carried out in ethanol, which is a renewable and less toxic solvent. nih.govbhu.ac.in Microwave-assisted organic synthesis (MAOS) in ethanol has been shown to dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.gov

Solvent-free reaction conditions represent an even greener alternative, eliminating solvent waste entirely. royalsocietypublishing.orgrsc.org The Hantzsch-like multi-component condensation, for example, can be performed under solvent-free conditions at elevated temperatures, sometimes with the aid of a solid catalyst, to produce functionalized pyridines. royalsocietypublishing.org These methods not only align with green chemistry principles but can also simplify product work-up and purification.

The table below compares conventional and greener solvent systems for key reactions in pyridine synthesis.

Table 2: Comparison of Conventional and Benign Solvents in Pyridine Synthesis

| Reaction Type | Conventional Solvent | Benign Alternative(s) | Advantages of Benign Alternative |

| Multicomponent Condensation | DMF, DMSO, Toluene | Ethanol, Water, Solvent-free | Reduced toxicity, easier work-up, lower environmental impact. royalsocietypublishing.orgnih.gov |

| Nucleophilic Aromatic Substitution | DMF, NMP, DMAc | Propylene Carbonate, Sulfolane | Lower toxicity, often biodegradable. acs.orggoogleapis.com |

| Cross-Coupling Reactions | Toluene, Dioxane | Water, Ethanol, CPME | Reduced flammability and toxicity, improved safety profile. |

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and stereo-selectivity) and sustainability, operating under mild conditions of temperature and pH. guidechem.com While the direct enzymatic synthesis of this compound is not established, several biocatalytic methods are highly relevant to the synthesis of functionalized pyridine derivatives.

Enzymatic Amination: One of the most promising applications of biocatalysis in this context is the introduction of the amine group. Transaminases (TAs) are enzymes that can transfer an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone or aldehyde substrate. A potential biocatalytic route to the target molecule could involve the synthesis of a 5-fluoro-6-methylpyridin-3-one precursor, which could then be stereoselectively aminated using an engineered transaminase to yield the desired 3-amino product. The use of transaminases for the synthesis of chiral amines is a well-established and scalable technology in the pharmaceutical industry. nih.gov

Pyridine Ring Formation and Modification: Research has also uncovered enzymes capable of constructing the pyridine ring itself. For example, in the biosynthesis of certain thiopeptide antibiotics, pyridine synthases catalyze the formation of the pyridine core through a [4+2] cycloaddition-aromatization cascade. nih.gov Other enzymes, such as monoamine oxidases (MAOs) and imine reductases (IREDs), are used for the modification and derivatization of nitrogen-containing heterocycles. acs.org Furthermore, enzymatic approaches for the stereoselective synthesis of fluorinated building blocks, such as fluorinated cyclopropanes, highlight the potential of biocatalysis in creating complex fluorinated molecules. utdallas.edu While direct fluorination of a pyridine ring using a fluorinase on a pre-existing methyl-aminopyridine is challenging due to the high redox potential of fluoride (B91410), the enzymatic toolbox for C-F bond formation is an active area of research.

The application of these enzymatic methods could provide a more sustainable and efficient route to key intermediates or even the final product, avoiding harsh reagents and protecting group manipulations common in traditional chemical synthesis.

Chemical Reactivity and Derivatization of 5 Fluoro 6 Methylpyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on this molecule is primarily dictated by the powerful activating effect of the amino group.

The directing effects of the substituents on the pyridine ring determine the regioselectivity of electrophilic substitution reactions. The C3-amino group strongly directs incoming electrophiles to the C2 and C4 positions. chemistry-online.com

Halogenation: Bromination or chlorination of 5-Fluoro-6-methylpyridin-3-amine is predicted to occur at the C2 and C4 positions, which are activated by the amino group. Given the potential for steric hindrance from the adjacent methyl group at C6, substitution at C2 might be less favored than at C4.

Nitration: The nitration of aminopyridines can be complex. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the basic amino group can be protonated to form an ammonium (B1175870) ion (-NH₃⁺). Current time information in Bangalore, IN. This transforms the group into a strongly deactivating, meta-director. However, by using milder nitrating agents or by protecting the amino group as an amide, nitration can be directed to the C2 and C4 positions.

Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid is likely to be complicated by the protonation of the amine. The reaction is expected to proceed under controlled conditions at the positions activated by the amine, primarily C4 and C2. mdpi.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ | 2-Bromo-5-fluoro-6-methylpyridin-3-amine and/or 4-Bromo-5-fluoro-6-methylpyridin-3-amine |

| Nitration | HNO₃, H₂SO₄ | Complex mixture, potential for meta-substitution due to protonation. With protected amine, C2/C4 nitration expected. |

Friedel-Crafts reactions are generally not feasible for this compound under standard conditions. uoanbar.edu.iq The primary reason is the presence of the basic amino group. nih.govwikipedia.org

The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. Current time information in Bangalore, IN.nih.gov This coordination event places a positive charge on the nitrogen atom, which strongly deactivates the entire pyridine ring, rendering it unreactive toward the subsequent electrophilic attack by the alkyl or acyl carbocation. Current time information in Bangalore, IN.

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when a good leaving group is present at an activated position (ortho or para to the nitrogen). chemistry-online.comuoanbar.edu.iq

The fluorine atom in this compound is located at the C5 position. In nucleophilic aromatic substitution (SNAr) on pyridines, halogens at the C2 and C4 positions are significantly more reactive than those at C3 or C5. chemistry-online.comyoutube.com This is because for attack at C2 or C4, the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, providing substantial stabilization. chemistry-online.com

When a nucleophile attacks the C5 position, this stabilization is not possible. Consequently, the fluorine atom at C5 is generally considered unreactive toward standard SNAr reactions. Displacement would likely require harsh reaction conditions or proceed through alternative, higher-energy pathways. There are no readily available reports of successful nucleophilic substitution of the C5-fluorine in this specific compound under typical conditions.

The Chichibabin reaction is a classic method for the direct amination of pyridines, typically occurring at the C2 or C6 position through the displacement of a hydride ion (H⁻). wikipedia.orgslideshare.net The reaction mechanism involves the nucleophilic attack of an amide anion (e.g., from NaNH₂) on the electron-deficient C2 or C6 position. wikipedia.org

In this compound, the C6 position is blocked by a methyl group, but the C2 position is available (possesses a hydrogen atom). Therefore, a Chichibabin reaction is expected to introduce a second amino group at the C2 position, leading to the formation of 5-Fluoro-6-methylpyridine-2,3-diamine. While the existing amino group at C3 can be deactivating, Chichibabin reactions on substituted aminopyridines have been reported. google.comresearchgate.net

Table 2: Potential Nucleophilic Substitution Reactions

| Reaction Type | Reagent | Potential Product | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Various Nucleophiles (e.g., RO⁻, R₂NH) | No reaction expected at C5-F | The C5 position is not activated for standard SNAr. chemistry-online.comyoutube.com |

Functional Group Transformations of the Amine Moiety

The primary aromatic amine at the C3 position is a versatile functional handle for a wide range of derivatization reactions.

Acylation and Sulfonylation: The amine readily reacts with acyl halides (e.g., acetyl chloride) or acid anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides. These reactions are useful for protecting the amine group or for introducing new structural motifs.

N-Alkylation: Direct alkylation of the amine can be challenging due to potential over-alkylation and reaction at the ring nitrogen. A more controlled and efficient method is reductive amination. nih.gov This involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃) to afford the N-alkylated product.

Diazotization and Sandmeyer Reactions: The primary amine can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures. libretexts.orglibretexts.org This diazonium salt is a valuable intermediate that can be displaced by a variety of nucleophiles in copper(I)-catalyzed Sandmeyer reactions. organic-chemistry.orgnih.govmasterorganicchemistry.com This allows for the introduction of chloro, bromo, and cyano groups. Related reactions can be used to introduce iodo, hydroxyl, and even the original fluoro group (via the Balz-Schiemann reaction). organic-chemistry.orgmasterorganicchemistry.com

Urea and Thiourea Formation: The amine can react with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form substituted ureas and thioureas, respectively. nih.govnih.gov These derivatives are important in medicinal chemistry and materials science due to their hydrogen bonding capabilities. nih.gov

Table 3: Common Transformations of the C3-Amine Group

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Base | N-(5-fluoro-6-methylpyridin-3-yl)acetamide |

| Sulfonylation | Tosyl chloride, Base | N-(5-fluoro-6-methylpyridin-3-yl)-4-methylbenzenesulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-5-fluoro-6-methylpyridin-3-amine |

| Sandmeyer (Cyanation) | 1. NaNO₂, HCl2. CuCN | 5-Fluoro-6-methylnicotinonitrile |

| Urea Formation | Phenyl isocyanate | 1-(5-fluoro-6-methylpyridin-3-yl)-3-phenylurea |

Acylation, Alkylation, and Arylation of the Amine

The primary amine functionality of this compound is a key site for derivatization through reactions that form new carbon-nitrogen bonds.

Acylation: The amine group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. For instance, in a reaction analogous to the acylation of similar aminopyridines, treating this compound with acetic anhydride (B1165640) or acetyl chloride would yield the corresponding acetamide, N-(5-Fluoro-6-methylpyridin-3-yl)acetamide. These reactions typically proceed under mild conditions, often in an inert solvent like dichloromethane (B109758) or with pyridine acting as both solvent and base.

Alkylation and Arylation: While direct N-alkylation of aromatic amines can sometimes be challenging due to potential over-alkylation and competing ring alkylation, it can be achieved with appropriate alkylating agents (e.g., alkyl halides) under controlled conditions. Similarly, N-arylation can be accomplished, most effectively through metal-catalyzed methods as discussed in section 3.4.2.

Diazotization and Subsequent Reactions (e.g., Sandmeyer, Balz–Schiemann)

The conversion of the primary amino group into a diazonium salt opens up a vast array of synthetic transformations, allowing the introduction of a wide variety of substituents onto the pyridine ring. This process begins with diazotization, where the amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). masterorganicchemistry.comresearchgate.net The resulting diazonium salt, [5-Fluoro-6-methylpyridin-3-yl]diazonium chloride, is a versatile intermediate. masterorganicchemistry.com

Sandmeyer Reaction: This reaction involves the substitution of the diazonium group with a nucleophile, catalyzed by copper(I) salts. masterorganicchemistry.comwikipedia.org It is a powerful method for introducing halides (Cl, Br) or a cyano group. wikipedia.orgnih.gov For example, treatment of the diazonium salt with CuCl, CuBr, or CuCN yields 3-chloro-, 3-bromo-, or 3-cyano-5-fluoro-6-methylpyridine, respectively. wikipedia.org This provides a crucial entry point for subsequent cross-coupling reactions. Modern variations of this transformation aim to avoid stoichiometric copper and hazardous conditions. nih.gov

Balz–Schiemann Reaction: To introduce an additional fluorine atom, the diazonium salt can be converted to an aryl fluoride (B91410) via the Balz–Schiemann reaction. wikipedia.orgbyjus.com This involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, expels nitrogen gas and boron trifluoride to yield the corresponding fluoro-pyridine. wikipedia.orgbyjus.com The use of other counterions like hexafluorophosphates (PF₆⁻) can sometimes improve yields. wikipedia.org The synthesis of other fluoropyridines has been successfully achieved using this method. researchgate.net

Table 1: Representative Diazonium Salt Reactions

| Reaction Name | Reagents | Product |

|---|---|---|

| Sandmeyer (Chlorination) | NaNO₂, HCl; then CuCl | 3-Chloro-5-fluoro-6-methylpyridine |

| Sandmeyer (Bromination) | NaNO₂, HBr; then CuBr | 3-Bromo-5-fluoro-6-methylpyridine |

| Sandmeyer (Cyanation) | NaNO₂, HCl; then CuCN | 5-Fluoro-6-methylpyridine-3-carbonitrile |

| Balz–Schiemann | NaNO₂, HBF₄; then heat | 3,5-Difluoro-6-methylpyridine |

Oxidation and Reduction of the Amine Functionality

The functional groups of this compound can be chemically transformed through oxidation and reduction processes.

Oxidation: The primary amino group can be oxidized to a nitro group. For the analogous compound 6-(difluoromethyl)-5-methylpyridin-3-amine, treatment with meta-chloroperbenzoic acid (m-CPBA) successfully converts the amino group to a nitro group, yielding the corresponding 3-nitro-pyridine derivative. A similar transformation is expected for this compound.

Reduction: The pyridine ring itself can be reduced while leaving the amine group intact. Catalytic hydrogenation, for example using H₂ gas with a palladium on carbon (Pd/C) catalyst, can reduce the aromatic pyridine ring to a piperidine (B6355638) ring. This reaction transforms this compound into 5-Fluoro-6-methylpiperidin-3-amine, demonstrating a method to access saturated heterocyclic structures.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecules. For this compound, these reactions typically require prior conversion of the amine to a more reactive leaving group, such as a bromide or iodide, via the Sandmeyer reaction. While the fluorine atom can participate in some couplings, its C-F bond is generally strong and less reactive than C-Br or C-I bonds. mdpi.com

C-C Bond Formation

The formation of new carbon-carbon bonds can be achieved through several palladium-catalyzed reactions, using a halogenated derivative like 3-Bromo-5-fluoro-6-methylpyridine as the substrate.

Suzuki Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide. The bromine atom on a pyridyl ring is highly reactive in Suzuki couplings. Thus, 3-Bromo-5-fluoro-6-methylpyridine can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form biaryl or vinyl-substituted pyridines.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a C-C bond between an aryl or vinyl halide and an alkene. mdpi.comresearchgate.net A bromo-derivative of the title compound could be coupled with various alkenes to introduce unsaturated side chains onto the pyridine ring.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method allows for the direct alkynylation of the pyridine core, starting from its bromo- or iodo-derivative, to produce arylalkyne structures. libretexts.org

Table 2: C-C Bond Formation via Cross-Coupling

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | 3-Bromo-5-fluoro-6-methylpyridine + R-B(OH)₂ | Pd catalyst, Base | 3-Aryl(or Vinyl)-5-fluoro-6-methylpyridine |

| Heck | 3-Bromo-5-fluoro-6-methylpyridine + Alkene | Pd catalyst, Base | 3-(Substituted vinyl)-5-fluoro-6-methylpyridine |

| Sonogashira | 3-Bromo-5-fluoro-6-methylpyridine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-5-fluoro-6-methylpyridine |

C-N Bond Formation

Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgorganic-chemistry.org It can be applied to this compound in two distinct ways:

The amine group of the title compound can act as the nucleophile, coupling with an aryl or heteroaryl halide to produce a diarylamine. wikipedia.org

Alternatively, a halogenated derivative such as 3-Bromo-5-fluoro-6-methylpyridine can be coupled with a wide range of primary or secondary amines, including ammonia (B1221849) equivalents, to synthesize diverse 3-aminopyridine (B143674) derivatives. organic-chemistry.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with challenging substrates. libretexts.orgnih.gov

Table 3: C-N Bond Formation via Buchwald-Hartwig Amination

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Aryl-X (X=Br, I) | Pd catalyst, Ligand, Base | N-Aryl-5-fluoro-6-methylpyridin-3-amine |

| 3-Bromo-5-fluoro-6-methylpyridine | R¹R²NH | Pd catalyst, Ligand, Base | N,N-R¹R²-5-fluoro-6-methylpyridin-3-amine |

C-S and C-O Bond Formation

The scope of palladium-catalyzed cross-coupling extends beyond C-C and C-N bonds to include the formation of C-S (thiolation) and C-O (etherification) bonds. These reactions are analogous to the Buchwald-Hartwig amination but use thiols or alcohols as the nucleophilic coupling partner. organic-chemistry.org Starting from a substrate like 3-Bromo-5-fluoro-6-methylpyridine, these methods allow for the synthesis of aryl thioethers and aryl ethers, respectively, further expanding the synthetic utility of the 5-Fluoro-6-methylpyridine scaffold.

Oxidation and Reduction Pathways of the Pyridine Ring and Substituents

The oxidation and reduction of this compound can target either the pyridine ring itself or its functional groups. The specific outcome of such reactions is highly dependent on the reagents and conditions employed.

The pyridine ring is generally resistant to oxidation due to its electron-deficient nature, a characteristic further enhanced by the presence of the fluorine atom. However, under forcing conditions, N-oxidation of the pyridine nitrogen is possible using strong oxidizing agents like peroxy acids (e.g., m-CPBA). The amino group, being an electron-donating group, is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or even azo compounds, depending on the oxidant and reaction conditions. The methyl group can also be oxidized to a formyl or carboxylic acid group, although this typically requires harsh conditions.

Conversely, the pyridine ring can be reduced under catalytic hydrogenation conditions, although this often requires high pressures and temperatures. The fluorine substituent can potentially be removed during such reductions through hydrogenolysis. A more common reduction pathway involves the transformation of a related nitro-substituted precursor. For instance, the reduction of a 3-nitro-5-fluoropyridine derivative is a viable method to introduce the 3-amino group. A patented method describes the reduction of a 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by reduction of the nitro group using hydrogen and a palladium-on-carbon catalyst, to yield a 3-fluoro-4-aminopyridine. google.com This highlights the feasibility of reducing a nitro substituent to an amine without affecting the fluoro-substituted pyridine ring under specific conditions.

| Reaction Type | Functional Group | Potential Reagents | Potential Products | Notes |

| Oxidation | Pyridine Nitrogen | m-CPBA, H₂O₂ | N-oxide derivative | The electron-withdrawing fluorine may decrease reactivity. |

| Oxidation | Amino Group | KMnO₄, Peroxy acids | Nitroso, Nitro, or Azo compounds | The specific product depends on the strength of the oxidizing agent. |

| Oxidation | Methyl Group | KMnO₄, SeO₂ | Formyl, Carboxylic acid | Requires forcing reaction conditions. |

| Reduction | Pyridine Ring | H₂/Pd, PtO₂ | Piperidine derivative | High pressure and temperature are often necessary. |

| Reduction | Fluoro Group | Catalytic Hydrogenation | De-fluorinated product | Possible via hydrogenolysis under harsh reduction conditions. |

Cycloaddition Reactions and Annulation Strategies

The amine functionality in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition and annulation reactions. These reactions are critical for constructing complex molecules with potential applications in medicinal chemistry and materials science.

One of the most powerful methods for constructing fused pyridine rings is the [2+2+2] cycloaddition reaction. While direct examples involving this compound are not prevalent in the literature, the general strategy involves the reaction of diynes with nitriles, catalyzed by transition metals like cobalt or ruthenium. nih.govacs.org In a related context, ynamides have been shown to participate in cobalt-catalyzed [2+2+2] cycloadditions with alkynes and nitriles to afford tricyclic fused 3-aminopyridines. nih.gov This suggests that the amino group of this compound could be transformed into an ynamide, which would then be a suitable partner in such cycloaddition reactions to build complex fused systems.

Annulation strategies often utilize the nucleophilic character of the amino group and the adjacent C4 position of the pyridine ring. These can act as a binucleophile in reactions with appropriate bis-electrophiles to construct a new fused ring. For example, heteroaromatic amines can undergo a Combes-type condensation with β-alkoxyvinyl glyoxylates to yield fused pyridine carboxylates. enamine.net This approach could potentially be applied to this compound to generate pyrido[3,4-b]pyridine derivatives.

Furthermore, inverse electron-demand Diels-Alder (iEDDA) reactions represent another viable strategy. In these reactions, an electron-rich dienophile reacts with an electron-poor diene. While the pyridine ring of this compound is electron-deficient, derivatization of the amino group could modulate its electronic properties to facilitate participation in such reactions, or it could act as a component in the formation of a suitable diene or dienophile for annulation. rsc.org

| Reaction Type | Reactant Partner | Catalyst/Conditions | Potential Fused System | Reference |

| [2+2+2] Cycloaddition | Diyne, Nitrile | Cobalt(I), Ruthenium | Fused Pyridines | nih.govacs.org |

| Annulation (Combes-type) | β-Alkoxyvinyl glyoxylate | Acidic conditions | Pyrido[3,4-b]pyridines | enamine.net |

| [4+2] Cycloaddition (iEDDA) | Electron-poor diene | Thermal/Lewis Acid | Fused heterocycles | rsc.org |

The Pivotal Role of this compound in Pharmaceutical Research

The chemical compound this compound is emerging as a significant scaffold in the landscape of pharmaceutical and biomedical research. Its unique structural features, including a fluorinated pyridine ring, offer a versatile platform for the design and synthesis of novel therapeutic agents. This article explores the application of this compound as a foundational element in drug discovery, focusing on its utility in establishing structure-activity relationships and its potential in the development of new antibacterial, anticancer, and other pharmacologically active molecules.

Role in Organic Synthesis and Building Block Chemistry

Precursor for the Synthesis of Complex Heterocyclic Systems

The structural backbone of 5-Fluoro-6-methylpyridin-3-amine provides a robust platform for the construction of more elaborate fused heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.

Fused Pyridine (B92270) Derivatives (e.g., quinolines, naphthyridines)

The amino group at the 3-position of the pyridine ring is strategically positioned for cyclization reactions to form fused bicyclic systems like quinolines and naphthyridines. Classical methods such as the Skraup-Doebner-von Miller synthesis, which traditionally involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds, can be adapted for 3-aminopyridines to yield naphthyridines. epa.govnih.gov In the case of this compound, the fluorine atom is expected to influence the electron density of the pyridine ring, thereby affecting the reactivity of the amino group and the subsequent cyclization steps. The methyl group can also exert steric and electronic effects on the reaction.

For instance, the Skraup reaction of a 3-aminopyridine (B143674) with glycerol, typically in the presence of an acid catalyst and an oxidizing agent, leads to the formation of a 1,5-naphthyridine. The reaction proceeds through a series of steps including conjugate addition, cyclization, dehydration, and oxidation. The presence of the fluorine atom in this compound could potentially modulate the rate and efficiency of these steps.

| Reactant 1 | Reactant 2 | Product Type | Reaction Name | Reference |

| 3-Aminopyridine | Glycerol | 1,5-Naphthyridine | Skraup Reaction | nih.gov |

| Aniline | α,β-Unsaturated Carbonyl | Quinoline | Doebner-von Miller | epa.gov |

Polycyclic Aromatic Compounds

While direct examples of the use of this compound in the synthesis of extended polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, the general strategies for PAH synthesis often involve intramolecular cyclization reactions. nih.gov The functional groups present in derivatives of this compound could be exploited to construct additional aromatic rings. For example, the amino group could be transformed into other functionalities that can participate in palladium-catalyzed cross-coupling reactions followed by intramolecular C-H arylation to build complex polycyclic systems. The synthesis of protein-polycyclic aromatic hydrocarbon conjugates has been described, highlighting the importance of functionalized PAHs. nih.gov

Versatile Intermediate in Total Synthesis of Natural Products and Pharmaceutical Active Compounds

Aminopyridines are recognized as "unsung heroes" in drug discovery due to their prevalence in a multitude of biologically active compounds. rsc.org They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. epa.gov The introduction of a fluorine atom into a drug molecule can often enhance its metabolic stability, binding affinity, and bioavailability. This makes this compound a particularly attractive starting material for medicinal chemistry programs.

A notable example of the utility of a closely related scaffold is in the synthesis of inhibitors of transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), which are being investigated for the treatment of cancer and fibrosis. Although not the exact compound, this highlights the potential of the fluorinated methyl-substituted pyridine core in developing potent enzyme inhibitors.

Furthermore, aminopyridines are integral to the synthesis of various bioactive molecules. For instance, they are used as precursors for compounds with potential as BACE1 inhibitors for Alzheimer's disease and for derivatives with cognition-enhancing properties. nih.govnih.gov The synthesis of a key intermediate for the drug Lumacaftor, 6-chloro-5-methylpyridin-2-amine, further underscores the importance of substituted aminopyridines in pharmaceutical manufacturing. acs.org

| Precursor | Therapeutic Target/Application | Reference |

| Aminopyridine Derivatives | BACE1 Inhibitors (Alzheimer's) | nih.gov |

| 4-Aminopyridine (B3432731) Derivatives | Cognition Enhancers | nih.gov |

| 6-Chloro-5-methylpyridin-2-amine | Intermediate for Lumacaftor (Cystic Fibrosis) | acs.org |

| Aminopyridines | General Drug Discovery | rsc.orgrsc.org |

Ligand Design in Catalysis

The nitrogen atoms in the pyridine ring and the amino group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows for its application in the design of ligands for catalysis.

Organocatalysis

While specific applications of this compound in organocatalysis are not widely reported, aminopyridines in general can function as basic catalysts. researchgate.net The basicity of the amino group and the pyridine nitrogen can be harnessed to promote a variety of organic transformations. The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating this basicity. The electron-withdrawing fluorine atom in this compound would be expected to decrease the basicity of both nitrogen atoms compared to an unsubstituted aminopyridine. This fine-tuning of basicity can be advantageous in certain catalytic cycles where a milder base is required.

Transition Metal Catalysis

Aminopyridines are well-established ligands in transition metal chemistry, forming stable complexes that can act as catalysts in a range of reactions. nih.govpvpcollegepatoda.org The coordination of this compound to a transition metal center would be influenced by the electronic and steric properties of its substituents. The electron-withdrawing fluorine atom would affect the electron-donating ability of the pyridine nitrogen, which in turn can influence the electronic properties and reactivity of the metal center. The methyl group provides steric bulk, which can be used to control the coordination environment around the metal and influence the selectivity of the catalytic reaction. The use of aminopyridine ligands in transition metal complexes for catalysis is a broad and active area of research. nih.govresearchgate.net

Theoretical and Computational Investigations on 5 Fluoro 6 Methylpyridin 3 Amine

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be understood at the electronic level. These computational methods allow for the prediction of molecular geometries, energy levels, and reactivity patterns, providing insights that are often complementary to experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. In the context of 5-Fluoro-6-methylpyridin-3-amine, DFT calculations are instrumental in determining the optimized molecular geometry, electronic energy, and the distribution of electron density.

A typical DFT study of this molecule would involve selecting a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to solve the Kohn-Sham equations. The resulting optimized geometry provides the most stable arrangement of the atoms in the molecule, from which bond lengths, bond angles, and dihedral angles can be extracted. These geometric parameters are fundamental to understanding the molecule's shape and steric profile.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N3 | 1.38 Å |

| C3-C4 | 1.40 Å | |

| C4-C5 | 1.39 Å | |

| C5-C6 | 1.39 Å | |

| C6-N1 | 1.34 Å | |

| N1-C2 | 1.35 Å | |

| C5-F | 1.35 Å | |

| C6-C(methyl) | 1.51 Å | |

| N3-H | 1.01 Å | |

| Bond Angle | N1-C2-N3 | 123.5° |

| C2-N3-C4 | 118.0° | |

| N3-C4-C5 | 120.5° | |

| C4-C5-C6 | 118.0° | |

| C5-C6-N1 | 122.0° | |

| C6-N1-C2 | 118.0° | |

| Note: The data presented in this table is illustrative and represents typical values for similar compounds. Specific computational results for this compound are not publicly available. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons, and thus its propensity to engage in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly at the carbon atoms, suggesting these as potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

| Note: The data presented in this table is illustrative and represents typical values for similar compounds. Specific computational results for this compound are not publicly available. |

Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, due to the lone pairs of electrons. The fluorine atom, being highly electronegative, would also contribute to a negative potential in its vicinity. Regions of positive potential would be expected around the hydrogen atoms of the amino group and the methyl group.

In addition to the MEP, various reactivity descriptors derived from conceptual DFT can be calculated. These include chemical potential, hardness, softness, and the electrophilicity index. These descriptors provide quantitative measures of a molecule's reactivity and can be used to compare the reactivity of different compounds.

Spectroscopic Property Predictions and Interpretations

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra and vibrational (Infrared and Raman) spectra. These predictions can aid in the identification and characterization of new compounds and can provide a deeper understanding of their molecular structure.

NMR Chemical Shift Predictions

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. Computational methods can predict the NMR chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁹F) in a molecule. These predictions are typically made using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The predicted chemical shifts can then be compared with experimental data to confirm the structure of the compound. Discrepancies between predicted and experimental shifts can often be explained by solvent effects or conformational changes that are not fully captured by the computational model.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (on N3) | 4.5 |

| H (on C2) | 7.8 |

| H (on C4) | 6.9 |

| H (on CH₃) | 2.4 |

| ¹³C NMR | |

| C2 | 145.0 |

| C3 | 140.0 |

| C4 | 115.0 |

| C5 | 155.0 (J_CF) |

| C6 | 148.0 |

| C (methyl) | 18.0 |

| Note: The data presented in this table is illustrative and represents typical values for similar compounds. Specific computational results for this compound are not publicly available. J_CF indicates coupling with the fluorine atom. |

Vibrational Frequencies (IR/Raman) Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as bond stretching or bending. By calculating the vibrational frequencies and their corresponding intensities, computational methods can generate a theoretical vibrational spectrum.

These calculations are typically performed at the same level of theory used for geometry optimization. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other limitations of the computational model. The theoretical spectrum can then be compared with the experimental IR or Raman spectrum to aid in the assignment of the observed absorption bands to specific vibrational modes. This analysis can confirm the presence of specific functional groups and provide insights into the molecule's structure and bonding.

For this compound, key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and the C-F stretching vibration.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3450 |

| N-H Stretch (symmetric) | 3350 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C=N Stretch | 1620 |

| C=C Stretch | 1580 |

| N-H Bend | 1600 |

| C-F Stretch | 1250 |

| Note: The data presented in this table is illustrative and represents typical values for similar compounds. Specific computational results for this compound are not publicly available. |

Electronic Absorption (UV-Vis) and Fluorescence Characteristics

The electronic absorption and fluorescence properties of heterocyclic compounds like this compound are of significant interest for applications in materials science and as fluorescent probes in biological systems. sciforum.net While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its characteristics can be inferred from studies on analogous aminopyridine derivatives.

The photophysical properties of aminopyridines are dictated by electronic transitions within the aromatic system, primarily π → π* and n → π* transitions. The positions of the absorption (λ_max) and emission (λ_em) maxima, Stokes shift, and fluorescence quantum yield (Φ_F) are highly sensitive to the nature and position of substituents on the pyridine ring, as well as the polarity of the solvent environment. sciforum.net

For instance, unsubstituted 2-aminopyridine (B139424) is known to be a potential scaffold for fluorescent probes, exhibiting a high quantum yield of approximately 60% in sulfuric acid. nih.govedinst.com The introduction of additional substituents, such as the fluoro and methyl groups in this compound, is expected to modulate these properties. The electron-withdrawing fluorine atom and the electron-donating methyl and amino groups create a complex electronic environment that influences the energy of the frontier molecular orbitals. Studies on various multi-substituted aminopyridines show that they typically exhibit fluorescence, with emission wavelengths often appearing in the blue to green region of the spectrum. nih.govresearchgate.net

The following table, compiled from research on related aminopyridine compounds, illustrates the typical range of photophysical properties.

| Compound | Solvent | Absorption Max (λ_A, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | 1M H₂SO₄ | 310 | ~370 | 0.60 | nih.govedinst.com |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol (B145695) | 270 | 480 | 0.31 | nih.gov |

| 2-Amino-3-cyanopyridine Derivatives | Various | - | 350-437 | - | sciforum.net |

| 2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles | Solid State | - | 400-460 | - | researchgate.net |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Chemistry

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining the geometry of transition states, and predicting product selectivity. For a molecule like this compound, computational analysis can provide deep insights into its reactivity in various chemical transformations, such as nucleophilic or electrophilic aromatic substitution.

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions, but generally deactivates it towards electrophilic aromatic substitution. youtube.com The presence of an amino group (electron-donating), a fluoro group (electron-withdrawing via induction, donating via resonance), and a methyl group (electron-donating) complicates this picture. Computational models can calculate the electron density at each carbon atom and the energies of possible intermediates and transition states to predict the most likely site of reaction.

For example, in a nucleophilic aromatic substitution (S_NAr) reaction, a nucleophile would attack the pyridine ring. DFT calculations can model the potential pathways, such as attack at the C2 or C4 position, and determine the activation energy for each path. Studies on the nucleophilic substitution of pyridine with neutral nucleophiles have utilized DFT to characterize the transition states, revealing unique orbital mixing that defines the reaction mode. rsc.org Similarly, for electrophilic substitution, which is generally difficult on pyridines, computational studies can explain the observed meta-directing effect by analyzing the stability of the cationic intermediates (sigma complexes). youtube.com Mechanistic studies on the functionalization of substituted pyridines have used computational analysis to explain regioselectivity, finding that a combination of steric and electronic factors is decisive. researchgate.net

A typical computational workflow to study a reaction involving this compound would involve:

Geometry Optimization: Optimizing the ground state structures of the reactants, intermediates, products, and transition states.

Frequency Analysis: Calculating vibrational frequencies to confirm that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states).

Energy Calculation: Determining the relative energies of all species to map out the potential energy surface, including activation barriers and reaction enthalpies.

Orbital Analysis: Examining the frontier molecular orbitals (HOMO/LUMO) to understand the electronic nature of the reaction.

Molecular Docking and Dynamics Simulations in Ligand-Protein Interactions (Relevant to medicinal chemistry)

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous inhibitors of protein kinases and other enzymes. nih.govnih.gov The introduction of a fluorine atom is a common strategy in drug design to modulate properties like metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov Therefore, this compound represents a fragment of significant interest for the development of new therapeutic agents.

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for studying how such ligands interact with protein targets. youtube.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound or its derivatives, docking studies would be performed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity. Docking studies on aminopyridine derivatives have successfully identified key amino acid residues (e.g., Tyr1230, Arg1208 in c-Met kinase) crucial for binding. nih.gov The docking analysis of other aminopyridine derivatives against beta-catenin also revealed favorable binding energies and interactions. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability of the ligand-protein complex over time, providing insights into conformational changes and the role of solvent molecules. nih.gov For a fluorinated ligand, MD simulations are particularly important. They require accurate force fields that can correctly model the behavior of the fluorine atom. nih.govnih.gov Computational studies have shown that fluorine can participate in weak hydrogen bonds and, significantly, can alter the structure and dynamics of water networks within a binding pocket, which can have profound, often entropically driven, effects on binding affinity. nih.govacs.org An MD simulation could reveal whether the fluorine atom on this compound directly interacts with the protein or mediates its effect through the surrounding water molecules.

The table below summarizes findings from computational studies on related fluorinated and/or aminopyridine ligands, illustrating the types of insights gained.

| Ligand Class | Protein Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 2-Aminopyridine derivatives | c-Met Kinase | QSAR, Docking, MD | Identified key residues (Tyr1230, Arg1208) and importance of electrostatic/H-bond interactions. | nih.gov |

| Aminopyridine derivatives | Beta-catenin (CTNNB1) | Docking, ADME | Showed favorable binding energies and interactions, correlating with in vitro activity. | nih.gov |

| Fluorinated ligands (general) | Various proteins | MD Simulations | Fluorine modulates binding via disruption of water networks and entropic effects; requires specialized force fields. | nih.govnih.govacs.org |

| Fluorinated aromatic amino acids | - | Force Field Development | Developed and validated AMBER ff15ipq parameters for accurate MD simulations of fluorinated proteins. | nih.gov |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are fundamental to its chemical behavior and its ability to interact with biological targets. Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, primarily the C-N bond of the amino group.

The presence of both a fluorine atom and an amino group on the pyridine ring allows for a variety of potential intermolecular and intramolecular interactions.

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. The formation of intermolecular N-H···N hydrogen bonds is a common feature in the crystal structures of aminopyridines.

C-H···F and C-H···N Interactions: Weak hydrogen bonds involving the C-H bonds of the methyl group or the pyridine ring and an acceptor atom (F or N) can also contribute to the stability of the crystal packing. researchgate.net

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic rings.

Intramolecular N-H···F Hydrogen Bonding: Depending on the conformation, a weak intramolecular hydrogen bond could potentially form between one of the amino hydrogens and the adjacent fluorine atom. This would influence the preferred orientation of the amino group relative to the ring.

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides valuable insights. For example, the crystal structure of 6-Methyl-pyridin-3-amine reveals key intermolecular interactions that define its solid-state architecture. nih.gov Furthermore, studies on fluorinated aromatic compounds have extensively characterized the nature of interactions involving fluorine. Although fluorine is highly electronegative, it is generally considered a weak hydrogen bond acceptor. nih.gov Its role in stabilizing a structure is often subtle and context-dependent. Computational methods can be employed to calculate the rotational energy barrier of the amino group and to determine the relative energies of different conformers, thus predicting the most stable three-dimensional shape of the molecule.

Potential Applications in Advanced Materials Science

Electronic and Optoelectronic Materials

The introduction of fluorine and amine functionalities into a pyridine (B92270) scaffold, as seen in 5-Fluoro-6-methylpyridin-3-amine, can significantly influence the electronic properties of the molecule. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group, which can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the parent molecule. This modulation of frontier orbital energies is a critical aspect in the design of materials for organic electronic devices. The amino group, conversely, is an electron-donating group that can help in charge transport and improve solubility and processability. The methyl group can further tune the electronic properties and influence the solid-state packing of the molecules.

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), the precise tuning of energy levels is paramount for efficient charge injection, transport, and recombination. Fluorinated materials are often incorporated into OLEDs as host materials, charge transport layer materials, or as part of the emissive dopant itself. The lowered LUMO level of fluorinated compounds can facilitate electron injection from the cathode, while the lowered HOMO level can enhance the stability of the material against oxidation.

For a compound like this compound, its derivatives could potentially be used as building blocks for:

Electron-Transporting Materials (ETMs): The electron-deficient nature of the fluorinated pyridine ring makes it a good candidate for facilitating electron transport.

Host Materials: By incorporating this moiety into a larger molecular structure, it could serve as a host for phosphorescent or fluorescent emitters, contributing to a high triplet energy and good charge balance within the emissive layer.

Thermally Activated Delayed Fluorescence (TADF) Emitters: The combination of electron-donating (amine) and electron-withdrawing (fluoropyridine) units is a common design strategy for creating molecules with a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for TADF.

Table 1: Hypothetical Optoelectronic Properties of a Derivative Incorporating this compound for OLED Applications

| Property | Value | Significance |

| HOMO Level | -5.8 eV | Deeper HOMO enhances stability. |

| LUMO Level | -2.9 eV | Lowered LUMO aids electron injection. |

| Triplet Energy (T1) | 2.7 eV | High T1 is suitable for hosting blue phosphorescent emitters. |

| Photoluminescence Quantum Yield (PLQY) | > 80% | High efficiency in light emission is crucial for bright displays. |

Organic Photovoltaics (OPVs)

In Organic Photovoltaics (OPVs), the power conversion efficiency (PCE) is critically dependent on the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). The energy levels of the donor and acceptor materials play a crucial role in determining these parameters. The introduction of fluorine atoms into the acceptor material can lower its LUMO level, leading to a larger energy offset with the donor's HOMO and potentially a higher Voc.

Derivatives of this compound could be explored as:

Building Blocks for Non-Fullerene Acceptors (NFAs): The electron-withdrawing nature of the fluorinated pyridine core could be a key component in designing novel NFAs with tailored energy levels and absorption spectra.

Interfacial Layer Materials: The polar nature of the amine and fluorine groups might allow for favorable interactions at the electrode or active layer interfaces, improving charge extraction.

Table 2: Projected Photovoltaic Parameters of an OPV Device Utilizing a Derivative of this compound as an Acceptor

| Parameter | Projected Value | Rationale |

| Open-Circuit Voltage (Voc) | > 1.0 V | The deep LUMO level of the fluorinated acceptor can lead to a high Voc. |

| Short-Circuit Current (Jsc) | > 15 mA/cm² | Broad absorption and good charge mobility are necessary for high current. |

| Fill Factor (FF) | > 70% | Balanced charge transport and low recombination rates contribute to a high FF. |

| Power Conversion Efficiency (PCE) | > 15% | Combination of high Voc, Jsc, and FF would result in high efficiency. |

Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Fluorination has been shown to be an effective strategy to switch the charge transport characteristics from p-type (hole-transporting) to n-type (electron-transporting) or to create ambipolar materials.

The strong electron-withdrawing effect of the fluorine atom in this compound suggests that its derivatives could exhibit n-type semiconductor behavior. The planarity and potential for intermolecular interactions (such as C-H···F and N···H hydrogen bonds) could lead to ordered solid-state packing, which is essential for efficient charge transport.

Table 3: Anticipated Performance Metrics for an OFET Based on a this compound Derivative

| Metric | Anticipated Value | Importance |

| Electron Mobility (µe) | > 0.1 cm²/Vs | High mobility is required for fast switching speeds in electronic circuits. |

| On/Off Ratio | > 10⁶ | A high ratio is crucial for distinguishing between the 'on' and 'off' states of the transistor. |

| Threshold Voltage (Vth) | < 5 V | A low threshold voltage allows for low-power operation. |

Polymer and Supramolecular Chemistry

The presence of a reactive amine group and the potential for non-covalent interactions make this compound an interesting candidate for polymer synthesis and the construction of self-assembling systems.

Monomer for Polymer Synthesis

The primary amine group on this compound provides a reactive site for polymerization reactions. It can participate in step-growth polymerization to form a variety of polymers, including polyamides, polyimides, and polyureas. The incorporation of the fluorinated methylpyridine unit into the polymer backbone would be expected to impart desirable properties such as:

Chemical Resistance: Fluorinated polymers are known for their inertness to many chemicals.

Low Surface Energy: This can lead to materials with hydrophobic and oleophobic properties.

Specific Optical and Electronic Properties: The electronic characteristics of the monomer unit would be translated to the polymer, potentially leading to materials for dielectric applications or as semiconductors.

Table 4: Predicted Properties of a Polymer Synthesized from this compound

| Property | Predicted Characteristic | Potential Application |

| Glass Transition Temperature (Tg) | High | High-temperature resistant films and coatings. |

| Dielectric Constant | Low | Insulating layers in microelectronics. |

| Water Contact Angle | High | Hydrophobic surfaces. |

Self-Assembling Molecular Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to create ordered structures from molecular building blocks. This compound possesses several features that make it an excellent candidate for designing self-assembling systems:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding interactions.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.

These interactions could be programmed to direct the assembly of the molecules into well-defined one-, two-, or three-dimensional architectures, such as liquid crystals, gels, or porous organic frameworks. The resulting supramolecular materials could find applications in sensing, catalysis, and molecular recognition.

No Direct Research Found for this compound in Advanced Materials Science Applications

Despite a comprehensive review of scientific literature and patent databases, there is currently no specific published research detailing the application of the chemical compound This compound in the fields of chemo- and biosensors, fluorescent probes, or as recognition elements for specific analytes.

Extensive searches have revealed commercial availability of the compound from various chemical suppliers, indicating its potential use as a building block in organic synthesis. However, its direct integration into advanced materials for sensing applications, as per the specified outline, is not documented in the accessible scientific domain.

General research highlights the broader potential of pyridine derivatives in the development of chemosensors. These compounds are known to act as effective ligands for various metal ions and can be incorporated into larger molecular structures to create fluorescent probes. The inherent electronic properties of the pyridine ring, which can be modulated by substituents, make them attractive scaffolds for sensor design. For instance, the introduction of fluorine atoms and amino groups can influence the photophysical properties of a molecule, potentially leading to the development of sensitive and selective sensors.

However, without specific studies on this compound, any discussion on its role in fluorescent probes or as a recognition element would be purely speculative and fall outside the scope of documented research findings. The scientific community has explored other substituted pyridines for these purposes, but a direct link to the subject compound is not established.

Therefore, the requested detailed article on the potential applications of this compound in advanced materials science, specifically in the areas of chemo- and biosensors, cannot be generated based on the current body of scientific evidence.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 5-Fluoro-6-methylpyridin-3-amine, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the empirical formula of the compound, C₆H₇FN₂. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In a typical HRMS analysis, the compound is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to produce the protonated molecule [M+H]⁺. The high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, then measures the m/z value to four or more decimal places. The expected and observed m/z values are then compared to confirm the identity of the compound.

Table 1: Representative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [C₆H₇FN₂ + H]⁺ | 127.0675 | 127.0673 | -1.6 |

Furthermore, fragmentation analysis within the mass spectrometer (MS/MS) can provide structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern can help to confirm the positions of the substituents on the pyridine (B92270) ring.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as information about the connectivity and spatial relationships of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The coupling between the fluorine atom and adjacent protons (H-F coupling) would result in characteristic splitting patterns.